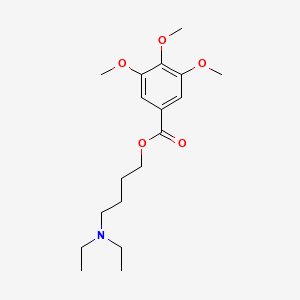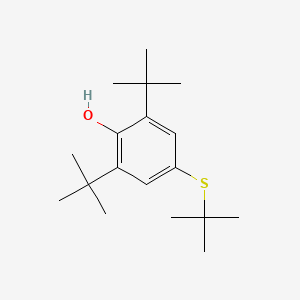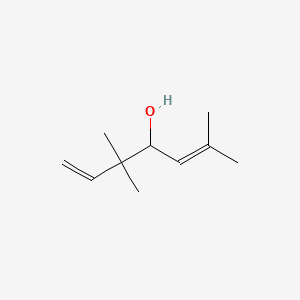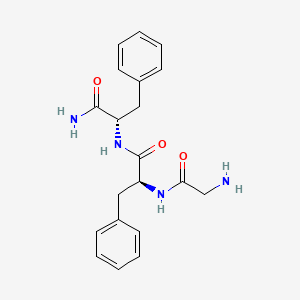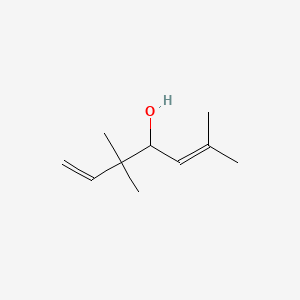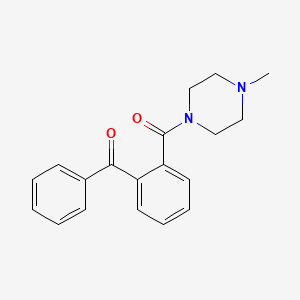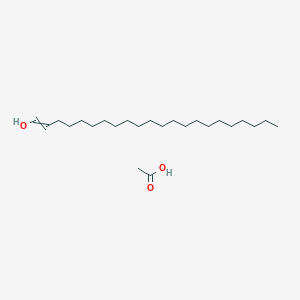
2,4-Di-tert-butyl-6-dimethylaminomethyl-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-butyl-6-dimethylaminomethyl-phenol is a hindered phenolic compound known for its antioxidant properties. It is commonly used to stabilize various materials, including lubricants, rubber, synthetic resins, gasoline, and oils . The compound’s molecular formula is C17H29NO, and it has a molecular weight of 263.42 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-dimethylaminomethyl-phenol typically involves the condensation of phenol with 2,6-di-tert-butylphenol, followed by a reaction with dimethylamine . The reaction conditions often include the use of formaldehyde as a reagent and may require specific temperature and pressure settings to optimize yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Di-tert-butyl-6-dimethylaminomethyl-phenol undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.
Esterification and Alkylation: These reactions occur under acidic conditions, leading to the formation of esters and alkylated products.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, dimethylamine, and various acids and bases. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various esters, alkylated phenols, and oxidation products such as quinones .
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-butyl-6-dimethylaminomethyl-phenol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Di-tert-butyl-6-dimethylaminomethyl-phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage . This action is facilitated by the phenolic hydroxyl group and the steric hindrance provided by the tert-butyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another hindered phenolic compound with similar antioxidant properties.
2,6-Di-tert-butyl-4-methoxyphenol: Known for its use as an antioxidant in various applications.
2,6-Di-tert-butylphenol: A simpler phenolic compound with antioxidant properties.
Uniqueness
2,4-Di-tert-butyl-6-dimethylaminomethyl-phenol is unique due to the presence of the dimethylaminomethyl group, which enhances its antioxidant properties and makes it more effective in stabilizing various materials .
Eigenschaften
CAS-Nummer |
32857-07-1 |
|---|---|
Molekularformel |
C17H29NO |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
2,4-ditert-butyl-6-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C17H29NO/c1-16(2,3)13-9-12(11-18(7)8)15(19)14(10-13)17(4,5)6/h9-10,19H,11H2,1-8H3 |
InChI-Schlüssel |
HKFRBBJLBRGTLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN(C)C |
Löslichkeit |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


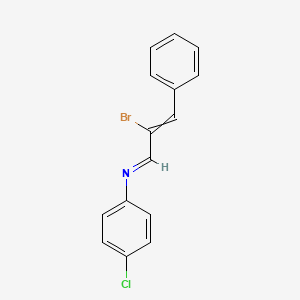
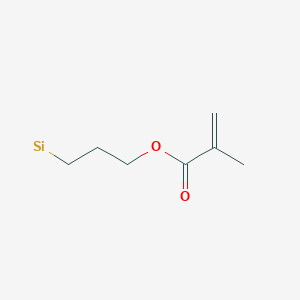
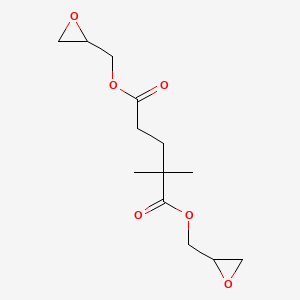
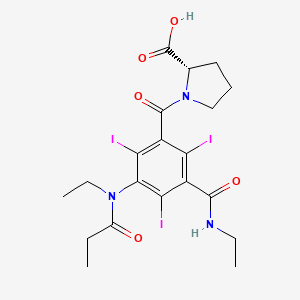
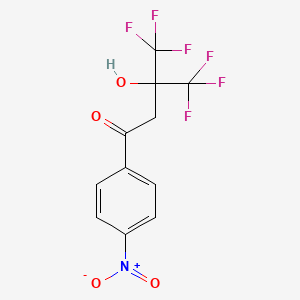
![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
